molecular formula C10H10 B1346892 1-Phenyl-1-butyne CAS No. 622-76-4

1-Phenyl-1-butyne

Cat. No.: B1346892
CAS No.: 622-76-4
M. Wt: 130.19 g/mol
InChI Key: FFFMSANAQQVUJA-UHFFFAOYSA-N
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Description

1-Phenyl-1-butyne, also known as 1-butynylbenzene or ethylphenylacetylene, is an organic compound with the molecular formula C10H10. It is a phenyl alkyl acetylenic compound characterized by the presence of a phenyl group attached to a butyne chain.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Phenyl-1-butyne plays a significant role in biochemical reactions, particularly in hydrogenation processes. It has been reported to interact with palladium particles incorporated into organophilic montmorillonite, catalyzing the liquid-phase hydrogenation of phenyl alkyl acetylenics . Additionally, this compound reacts with alkali metals such as sodium and potassium in various solvents . These interactions highlight the compound’s potential in facilitating specific biochemical reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ability to participate in hydrogenation reactions indicates that it may act as a substrate or inhibitor for certain enzymes. For example, its interaction with palladium-supported catalysts suggests that it can influence enzyme activity and catalytic efficiency . These molecular interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure and environmental conditions. Studies have shown that this compound can undergo hydrogenation and other chemical transformations, which may affect its long-term impact on cellular function . Monitoring these temporal effects is essential for accurately assessing the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as facilitating specific biochemical reactions. At higher doses, it may cause toxic or adverse effects, including respiratory irritation and skin irritation . Understanding the dosage-dependent effects of this compound is crucial for determining its safe and effective use in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to hydrogenation and alkylation reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Preparation Methods

1-Phenyl-1-butyne can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetylene with ethyl bromide in the presence of a strong base such as sodium amide. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where phenylacetylene reacts with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial production methods often involve similar catalytic processes but on a larger scale, ensuring high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction efficiency and minimize by-products .

Properties

IUPAC Name

but-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFMSANAQQVUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211243
Record name 1-Butynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-76-4
Record name 1-Phenyl-1-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butynylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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